Cas no 866348-36-9 (8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline)

8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline structure
866348-36-9 structure
商品名:8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline
CAS番号:866348-36-9
MF:C25H20FN3O
メガワット:397.444209098816
CID:6593745
PubChem ID:2135975

8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

    • 8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline
    • 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
    • 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
    • 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
    • 866348-36-9
    • AKOS001814410
    • F1602-0816
    • インチ: 1S/C25H20FN3O/c1-2-30-19-12-13-23-20(14-19)25-21(24(27-28-25)17-8-4-3-5-9-17)16-29(23)15-18-10-6-7-11-22(18)26/h3-14,16H,2,15H2,1H3
    • InChIKey: ZXZOPMIDURKDAS-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1CN1C=C2C(C3C=CC=CC=3)=NN=C2C2C=C(C=CC1=2)OCC

計算された属性

  • せいみつぶんしりょう: 397.15904043g/mol
  • どういたいしつりょう: 397.15904043g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 557
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1602-0816-2mg
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
866348-36-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1602-0816-4mg
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
866348-36-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1602-0816-15mg
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
866348-36-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1602-0816-5μmol
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
866348-36-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1602-0816-1mg
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
866348-36-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1602-0816-30mg
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
866348-36-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1602-0816-20mg
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
866348-36-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1602-0816-3mg
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
866348-36-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1602-0816-25mg
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
866348-36-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1602-0816-10mg
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
866348-36-9 90%+
10mg
$79.0 2023-05-17

8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline 関連文献

8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinolineに関する追加情報

8-Ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline: A Comprehensive Overview

The compound with CAS No. 866348-36-9, known as 8-Ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazoloquinolines, which are heterocyclic aromatic compounds with a fused pyrazole and quinoline ring system. The presence of substituents such as an ethoxy group at position 8 and a 2-fluorophenylmethyl group at position 5, along with a phenyl group at position 3, imparts unique electronic and steric properties to the molecule.

Recent studies have highlighted the importance of pyrazoloquinoline derivatives in drug discovery, particularly in the development of anticancer agents. The pyrazolo[4,3-c]quinoline core is known for its ability to interact with various biological targets, including kinases and other enzymes involved in cancer progression. The substitution pattern of this compound further enhances its bioactivity by modulating its solubility, stability, and binding affinity to target proteins.

The synthesis of 8-Ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves a multi-step process that typically includes the formation of the quinoline ring followed by the incorporation of the pyrazole moiety. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, leading to higher yields and better purity of the final product. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.

In terms of pharmacological activity, this compound has shown promising results in vitro against several cancer cell lines. The ethoxy group at position 8 contributes to increased lipophilicity, which is crucial for membrane permeability and cellular uptake. Meanwhile, the 2-fluorophenylmethyl group at position 5 introduces fluorine into the structure, which is known to enhance metabolic stability and bioavailability. These features make the compound a strong candidate for further preclinical studies.

One of the most exciting developments in this area is the exploration of pyrazoloquinolines as inhibitors of specific kinase enzymes. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer. By targeting these enzymes, compounds like 8-Ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline could potentially halt tumor growth and metastasis. Preclinical data suggest that this compound exhibits selective inhibition against certain kinases without causing significant toxicity to normal cells.

Beyond its therapeutic potential, this compound also serves as a valuable tool for studying the structure-function relationship in heterocyclic compounds. Researchers are increasingly interested in how subtle changes in substitution patterns can influence biological activity. For example, replacing the ethoxy group with other electron-donating or withdrawing groups could lead to derivatives with enhanced potency or selectivity.

In conclusion, 8-Ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline represents a cutting-edge advancement in organic chemistry and pharmacology. Its unique structure, combined with recent breakthroughs in synthetic methods and biological studies, positions it as a promising candidate for future drug development. As research continues to uncover its full potential, this compound will undoubtedly contribute significantly to our understanding of complex biological systems and their therapeutic modulation.

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